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Cat. No.: B14075305 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
ASR-490 is a novel small molecule inhibitor that demonstrates significant potential in cancer

therapy through the targeted downregulation of Notch1 signaling.[1][2] This technical guide

provides a comprehensive overview of the chemical structure, properties, and biological activity

of ASR-490. It details key experimental findings, methodologies, and the underlying signaling

pathways affected by this compound. All quantitative data is presented in structured tables for

clarity, and complex biological processes are visualized using Graphviz diagrams.

Chemical Structure and Properties
ASR-490 is a chemically modified derivative of the naturally occurring compound Withaferin A.

[1][2][3] Its development was aimed at enhancing bioavailability and therapeutic efficacy while

minimizing toxicity.[1][2]
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Property Value Source

Molecular Formula C₃₄H₄₁NO₇ [4]

Molecular Weight 575.69 g/mol [4]

CAS Number 2690312-67-3 [4][5]

Target Notch1 [4][6]

Pathway
Neuronal Signaling; Stem

Cell/Wnt
[4]

Solubility: ASR-490 is soluble in various formulations for research purposes. For instance, a

clear solution can be achieved at a concentration of ≥ 2.5 mg/mL (4.34 mM) in a mixture of

10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a

clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]

Storage: For long-term storage, ASR-490 powder should be kept at -20°C for up to 3 years or

at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C

for up to 1 month to maintain stability.[7]

Biological Activity and Quantitative Data
ASR-490 exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines,

primarily by targeting the Notch1 signaling pathway.[1][5][7]

In Vitro Efficacy
ASR-490 has demonstrated significant anti-proliferative activity in colorectal and breast cancer

cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
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Cell Line Time Point IC₅₀ Source

HCT116 (Colorectal) 24 hours 750 nM [4][5][7]

HCT116 (Colorectal) 48 hours 600 nM [4][5][7]

SW620 (Colorectal) 24 hours 1.2 µM [4][5][7]

SW620 (Colorectal) 48 hours 850 nM [4][5][7]

Notch1/HCT116 (C4) 24 hours 800 nM [2]

Notch1/HCT116 (C5) 24 hours 1.1 µM [2]

In Vivo Efficacy
Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of ASR-
490.

Animal Model Cancer Type
Dosing
Regimen

Outcome Source

BALB/c athymic

nude mice

(nu/nu) with

pCMV/HCT116

and

Notch1/HCT116

xenografts

Colorectal

Cancer

5 mg/kg;

intraperitoneally;

thrice a week for

4 weeks

Inhibited tumor

growth
[5][7]

Xenograft

models with

ALDH⁻ and

ALDH⁺ breast

cancer cells

Breast Cancer
25 mg/kg; oral

administration

Significantly

inhibited tumor

growth

[8]

Mechanism of Action: Notch1 Signaling Inhibition
ASR-490 specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[2]

[9] This interaction prevents the proteolytic cleavages required for the activation of Notch1,
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thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of

mesenchymal markers like N-cadherin and β-catenin, and an increase in the epithelial marker

E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by

Notch1.[1][2]
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ASR-490 inhibits the Notch1 signaling pathway.

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the

activity of ASR-490.

Cell Viability Assay
Objective: To determine the cytotoxic effect of ASR-490 on cancer cells.

Method: HCT116 and SW620 cells were treated with varying concentrations of ASR-490 (0-

1.6 µM) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]

Data Analysis: The IC₅₀ values were calculated from the dose-response curves.
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(0-1.6 µM)
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Workflow for the MTT-based cell viability assay.

Apoptosis Analysis
Objective: To determine if ASR-490 induces apoptotic cell death.

Method: HCT116 and SW620 cells were treated with the IC₅₀ concentration of ASR-490 for

24 hours. Cell lysates were then analyzed by Western blotting for the expression of pro-

apoptotic markers such as Bax and cleaved PARP.[4][5][7]
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Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of

apoptosis.

Western Blot Analysis
Objective: To analyze the expression of specific proteins involved in the Notch1 signaling

pathway.

Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8]

Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and

probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD,

HES1).[8]

Data Analysis: The intensity of the protein bands was quantified to determine changes in

protein expression levels.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ASR-490 in a living organism.

Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected

with HCT116 cells (pCMV/HCT116 or Notch1/HCT116).[7] Once tumors were established,

mice were treated with ASR-490 (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle

control.[5][7] Tumor volume and weight were monitored throughout the study.

Data Analysis: Tumor growth curves and final tumor weights were compared between the

treated and control groups to assess efficacy.

Therapeutic Potential and Future Directions
ASR-490 has emerged as a promising therapeutic agent for cancers driven by aberrant Notch1

signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notch1

overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical

development.[1][7] Furthermore, studies have shown that ASR-490 can restore

chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination

therapies.[11] Future research will likely focus on detailed pharmacokinetic and

pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical
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trials. The specificity of ASR-490 for Notch1 over other Notch isoforms is a key advantage that

may translate to a favorable safety profile.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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